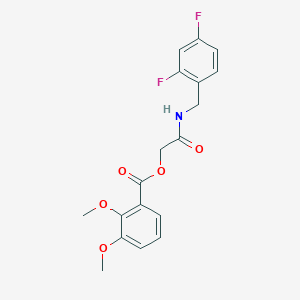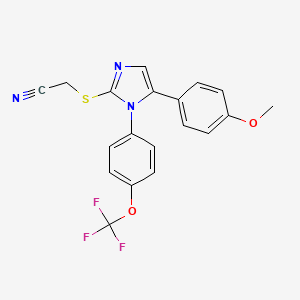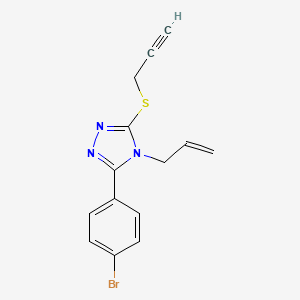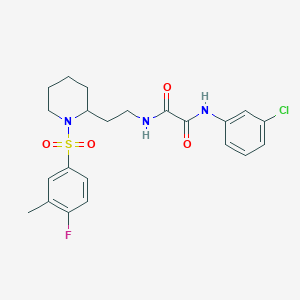![molecular formula C18H19FN6O2 B2500005 1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919006-86-3](/img/structure/B2500005.png)
1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione" is a derivative of the 1,2,4-triazine class, which is known for its potential in chemotherapeutic applications. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated for their chemical and pharmacological properties.
Synthesis Analysis
The synthesis of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione has been optimized through the reaction of 6-azauracil with benzyl bromide and potassium carbonate in dry acetone, facilitated by 18-crown-6-ether catalysis. This method has proven to be convenient and efficient, yielding good results for related compounds .
Molecular Structure Analysis
The molecular structure of benzylic derivatives has been characterized using various spectroscopic methods, including 1H- and 13C-NMR, MS spectrum, and IR spectroscopy. The structure of one such derivative was confirmed by 2D-NMR measurements and further validated by single-crystal X-ray diffraction, which revealed a monoclinic space group and provided detailed geometric parameters .
Chemical Reactions Analysis
While the specific reactions of "this compound" are not detailed in the provided papers, related compounds have been evaluated for their reactivity. For instance, the frontier orbital energy gap and related properties of a potential chemotherapeutic agent derivative were studied, indicating high reactivity. The stability of the molecule was analyzed through hyper-conjugative interactions and charge delocalization using natural bond orbital analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include the calculation of the first order hyperpolarizability, dipole moment, and polarizability. The molecular electrostatic potential map was also constructed to provide insight into the electronic properties of the molecule. The vibrational spectral analysis using FT-IR and FT-Raman spectroscopy, along with density functional methods, has been applied to similar compounds, showing excellent agreement with observed spectra .
Applications De Recherche Scientifique
Anticancer, Anti-HIV, and Antimicrobial Activities Derivatives of triazino and triazolo[4,3-e]purine, similar in structure to the specified compound, have been synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Some of these derivatives showed considerable activity against melanoma, non-small lung cancer, breast cancer, and displayed moderate anti-HIV-1 activity. This indicates the potential of such compounds in developing treatments for various diseases beyond their neuroprotective properties (Ashour et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-4-25-17-20-15-14(23(17)9-11(2)21-25)16(26)24(18(27)22(15)3)10-12-7-5-6-8-13(12)19/h5-8H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDRYBQWDXGVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2499923.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499926.png)

![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)
![(3Z)-3-{[(2-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2499932.png)


![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)

![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)